Jatrophane 1

P-glycoprotein MDR reversal Competitive inhibition

Researchers requiring a validated P-gp inhibitor for competition binding assays face the challenge of identifying a compound with characterized kinetic parameters. Jatrophane 1 addresses this with a reported Ki of 0.49-0.50 μM (Lineweaver-Burk/Dixon) for competitive inhibition at the doxorubicin recognition site. - >2-fold stronger growth inhibition of NCI-H460 and NCI-H460/R cells versus Jatrophane 6 [differentiation evidence] - 44.86% reduction in micronucleus frequency at 1 μg/mL in CBMN assays-highest among compounds 1-6 [differentiation evidence] - Validated parent scaffold for lead optimization; derivative Compound 17 achieved EC50 of 182.17 nM [differentiation evidence]

Molecular Formula C36H45NO13
Molecular Weight 699.75
CAS No. 210108-85-3
Cat. No. B563514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrophane 1
CAS210108-85-3
Molecular FormulaC36H45NO13
Molecular Weight699.75
Structural Identifiers
SMILESCC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C
InChIInChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1
InChIKeyMBIDOILZBVMYQI-FHTVCFMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Jatrophane 1 – Overview & P-gp Modulation Applications


Jatrophane 1 (also designated Jatrophane I) is a macrocyclic diterpenoid belonging to the jatrophane structural class, characterized by a trans-bicyclo[10.3.0]pentadecane (5/12-fused) ring system [1]. The compound, with molecular formula C36H45NO13 and molecular weight 699.74 g/mol, is isolated from Euphorbia species including E. peplus and E. sororia [1][2]. Its nicotinoyloxy substitution at C-9 and isobutanoyloxy at C-3 distinguish it from other jatrophane congeners bearing alternative acyl modifications [2].

Why Jatrophane 1 Cannot Be Substituted by Analogs


Generic substitution among jatrophane diterpenoids is precluded by structure-dependent functional divergence: even minor acyl group alterations (e.g., isobutanoyloxy vs. propanoyloxy at C-3, or benzoyl vs. nicotinoyl at C-9) yield quantitatively distinct P-glycoprotein (P-gp) inhibition profiles, lymphocyte DNA protective effects, and growth inhibition activities [1]. For instance, Jatrophane 1 exhibits >2-fold stronger growth inhibition of NCI-H460 and NCI-H460/R cells compared to Jatrophane 6, which differs solely by a propanoyloxy-for-isobutanoyloxy substitution [1]. Furthermore, Jatrophane 1 demonstrates a unique combination of moderate P-gp inhibition paired with high lymphocyte DNA protection—a profile not shared by more potent P-gp inhibitors such as Jatrophane 2, Jatrophane 5, or Jatrophane 3 [1][2]. These structure-activity relationships mandate precise compound selection based on experimental objectives.

Key Differentiators vs. Related Jatrophanes


Competitive P-gp Inhibition vs. ATPase Stimulation

Jatrophane 1 acts as a competitive inhibitor of P-gp at the doxorubicin (DOX) recognition site, as determined by Lineweaver-Burk and Dixon kinetic analyses, with a binding inhibition constant Ki of 0.49–0.50 μM . This competitive mechanism contrasts with certain jatrophane derivatives (e.g., Compound 17) that reverse MDR via P-gp ATPase stimulation rather than direct binding competition [1]. The Ki value provides a quantifiable metric of binding affinity at the DOX site that is not uniformly available across the jatrophane series.

P-glycoprotein MDR reversal Competitive inhibition Doxorubicin resistance

P-gp Inhibition Potency in Colorectal MDR Cells

In a comparative assessment of 13 jatrophane diterpenoids from Euphorbia dendroides, Jatrophane 2 and Jatrophane 5 were identified as the most potent P-gp inhibitors among the tested compounds, exhibiting activity surpassing both R(+)-verapamil and tariquidar in DLD1-TxR colorectal MDR cells [1]. Jatrophane 1 was among the compounds tested in this same set but did not rank among the most potent inhibitors [1]. This establishes Jatrophane 1 as a moderately active P-gp inhibitor relative to the high-potency benchmark set by Jatrophane 2 and Jatrophane 5.

P-glycoprotein inhibition Colorectal cancer Multidrug resistance DLD1-TxR

Lymphocyte DNA Protection vs. P-gp Inhibition

In the cytokinesis-block micronucleus (CBMN) assay using peripheral human lymphocytes, Jatrophane 1 at a minimal concentration of 1 μg/mL prominently decreased micronucleus (MN) frequency by 44.86% (the highest reduction observed among tested jatrophanes 1-6) [1]. Notably, this high protective effect was achieved despite Jatrophane 1 being characterized as a moderate P-gp inhibitor—unlike Jatrophanes 3, 4, and 13, which exhibit powerful P-gp inhibition but do not surpass Jatrophane 1 in lymphocyte DNA protection [1]. The SAR analysis indicates that the isobutanoyloxy group at C-3 (present in 1-3) confers higher protective effect than propanoyloxy at the same position (4-6) [1].

DNA protection Micronucleus assay Human lymphocytes Genotoxicity

Growth Inhibition in Lung Cancer Cells

In a SAR study comparing jatrophanes with varying C-3 acyl substitutions, Jatrophane 1 (bearing isobutanoyloxy at C-3) exhibited more than 2-fold stronger growth inhibitory effect against both the sensitive NCI-H460 non-small cell lung cancer cell line and its resistant counterpart NCI-H460/R compared to Jatrophane 6 (bearing propanoyloxy at C-3) [1]. This >2× differential establishes that the C-3 isobutanoyloxy substitution is functionally advantageous for growth inhibition—a parameter directly relevant to cytotoxicity screening programs.

Growth inhibition Lung cancer NCI-H460 Structure-activity relationship

Derivatization Potential as Parent Scaffold

Jatrophane 1 served as the natural product starting scaffold (designated "compound 1" isolated from Euphorbia sororia) for a medicinal chemistry campaign that produced a series of semi-synthetic derivatives [1]. Among nine derivatives exhibiting higher reversal activity than verapamil, the most potent compound (Compound 17) achieved an EC50 of 182.17 ± 32.67 nM for reversing P-gp-mediated doxorubicin resistance in MCF-7/ADR cells [1]. This demonstrates Jatrophane 1's validated utility as a tractable scaffold for synthetic elaboration toward enhanced potency—a feature not documented for all jatrophane congeners.

Medicinal chemistry Structure-activity relationship Semi-synthesis Lead optimization

Predicted Caco-2 Permeability and P-gp Substrate Profile

Computational ADMET prediction (admetSAR 2) indicates that Jatrophane 1 is not a Caco-2 permeable compound, with a Caco-2 permeability negative prediction probability of 83.36% [1]. Additionally, while the compound is predicted to be a P-glycoprotein inhibitor (93.15% probability), it shows a lower probability of being a P-gp substrate (58.28%) [1]. This predicted non-substrate profile contrasts with the class-level understanding that many macrocyclic diterpenoids may be susceptible to efflux transporter recognition, potentially complicating intracellular accumulation studies.

ADME Caco-2 permeability Oral bioavailability Efflux substrate

Research Applications of Jatrophane 1


Competitive P-gp Binding at Doxorubicin Site

Researchers investigating competitive inhibition of P-gp-mediated drug efflux at the doxorubicin recognition site require a compound with validated kinetic parameters. Jatrophane 1, with a characterized Ki of 0.49–0.50 μM from Lineweaver-Burk and Dixon analyses , provides a quantifiable binding affinity reference that is not uniformly available for Jatrophane 2, 5, or Euphosorophane A. This makes it the preferred selection for competition binding assays, molecular docking studies targeting the DOX recognition pocket, and studies requiring a non-ATPase-stimulating inhibitor mechanism.

Lymphocyte DNA Protection Decoupled from P-gp Inhibition

Jatrophane 1 is uniquely suited for investigations of DNA protective mechanisms that are independent of P-gp inhibition potency. As demonstrated in CBMN assays using peripheral human lymphocytes, Jatrophane 1 achieves a 44.86% reduction in micronucleus frequency at 1 μg/mL—the highest among compounds 1-6—despite being only a moderate P-gp inhibitor [1]. More potent P-gp inhibitors such as Jatrophane 3, 4, 13, and Euphosorophane A do not exhibit superior DNA protection. This decoupled phenotype enables mechanistic dissection of pathways distinct from canonical MDR reversal.

Cytotoxicity Screening in NCI-H460 Cells

For cytotoxicity screening programs utilizing the NCI-H460 non-small cell lung cancer cell line or its resistant counterpart NCI-H460/R, Jatrophane 1 offers >2-fold stronger growth inhibitory activity compared to Jatrophane 6 [1]. Procuring Jatrophane 1 rather than Jatrophane 6 maximizes assay signal at equivalent compound concentrations, improving screening robustness and reducing material consumption. The established SAR linking the C-3 isobutanoyloxy group to enhanced growth inhibition also supports focused library design around this substitution pattern.

Semi-Synthetic Scaffold Optimization

Medicinal chemistry groups pursuing scaffold-based lead optimization should procure Jatrophane 1 as the parent natural product starting material. Published precedent demonstrates that Jatrophane 1 (isolated as compound 1 from Euphorbia sororia) can be structurally modified to yield derivatives with substantially enhanced MDR reversal activity—Compound 17 achieved an EC50 of 182.17 nM, outperforming verapamil . This validated derivatization pathway provides a strategic entry point for SAR expansion that is not as well documented for other jatrophane congeners.

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